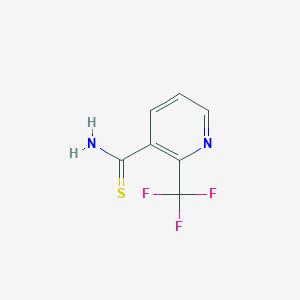

2-(Trifluoromethyl)pyridine-3-carbothioamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(trifluoromethyl)pyridine-3-carbothioamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F3N2S/c8-7(9,10)5-4(6(11)13)2-1-3-12-5/h1-3H,(H2,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QECNUCLMAIRLKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C(F)(F)F)C(=S)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F3N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701256766 | |

| Record name | 2-(Trifluoromethyl)-3-pyridinecarbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701256766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256812-30-2 | |

| Record name | 2-(Trifluoromethyl)-3-pyridinecarbothioamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256812-30-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Trifluoromethyl)-3-pyridinecarbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701256766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Pyridine Ring Synthesis from Acyclic Fluorinated Precursors

A robust and efficient method for creating the 2-(trifluoromethyl)pyridine core involves constructing the heterocyclic ring from simple, readily available fluorinated building blocks. A notable strategy employs ethyl 4,4,4-trifluoroacetoacetate as the starting material. acs.org The synthesis proceeds in a two-step sequence:

Step 1: Vilsmeier-type Reaction: The initial step involves a Vilsmeier-type reaction of ethyl 4,4,4-trifluoroacetoacetate with an alkyl vinyl ether. This reaction forms a versatile pentadienoic acid intermediate. acs.org

Step 2: Aromatization with Ammonia (B1221849): The resulting dienyl intermediate is then subjected to cyclization and aromatization using a source of ammonia. This step efficiently closes the pyridine (B92270) ring, yielding either ethyl 2-(trifluoromethyl)nicotinate or 2-(trifluoromethyl)nicotinonitrile, depending on the specific reaction conditions and precursors used. acs.orgnih.gov This approach is highly valued for its operational simplicity and avoidance of harsh acidic conditions, making it suitable for larger-scale production. acs.org

The resulting 2-(trifluoromethyl)nicotinonitrile is the direct precursor for the final thionation step.

Cobalt Catalyzed 2+2+2 Cycloaddition

A powerful and highly regioselective method for assembling the 2-(trifluoromethyl)pyridine skeleton is the transition metal-catalyzed [2+2+2] cycloaddition. Research has demonstrated that cobalt complexes can effectively catalyze the reaction between fluorine-containing diynes and various nitriles. nih.gov

This strategy involves the reaction of a diyne bearing a trifluoromethyl group with a suitable nitrile. The cobalt catalyst, typically a complex like CoCl₂(phen), in the presence of zinc and zinc bromide, orchestrates the cycloaddition to proceed smoothly, affording the desired α-fluoroalkylated pyridines in excellent yields and with high regioselectivity. nih.gov

The reaction is versatile, tolerating a range of nitriles, which allows for the introduction of different substituents onto the pyridine (B92270) ring. To obtain the necessary precursor for 2-(Trifluoromethyl)pyridine-3-carbothioamide, a nitrile that introduces a cyano group or a group that can be readily converted to a cyano group at the desired position would be selected. A gram-scale preparation using this methodology has been successfully demonstrated, highlighting its practical utility. nih.gov

The proposed mechanism for this reaction involves the formation of a cobaltacyclopentadiene intermediate from the diyne, followed by the insertion of the nitrile and subsequent reductive elimination to yield the substituted pyridine product.

Table 1: Regioselective of Trifluoromethylated Diyne with Various Nitriles Data sourced from studies on analogous cycloaddition reactions. nih.gov

| Entry | Nitrile Substrate | Catalyst System | Product Yield (%) |

| 1 | Benzonitrile | CoCl₂(phen)/Zn/ZnBr₂ | 91 |

| 2 | p-Toluonitrile | CoCl₂(phen)/Zn/ZnBr₂ | 94 |

| 3 | p-Anisonitrile | CoCl₂(phen)/Zn/ZnBr₂ | 95 |

| 4 | p-Bromobenzonitrile | CoCl₂(phen)/Zn/ZnBr₂ | 82 (isolated) |

| 5 | Acetonitrile | CoCl₂(phen)/Zn/ZnBr₂ | 88 |

| 6 | Adiponitrile | CoCl₂(phen)/Zn/ZnBr₂ | 81 |

Chemical Reactivity and Mechanistic Investigations of 2 Trifluoromethyl Pyridine 3 Carbothioamide

Antimicrobial Activity

Studies on related trifluoromethyl-substituted pyridine (B92270) and pyrazole (B372694) derivatives have demonstrated their potential as effective growth inhibitors of various bacteria, including antibiotic-resistant strains. nih.gov For instance, certain N-(trifluoromethyl)phenyl substituted pyrazole derivatives have shown potent activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov While specific data for 2-(Trifluoromethyl)pyridine-3-carbothioamide is limited in publicly available research, the general class of compounds suggests potential for antibacterial efficacy.

Research into pyridyl-coumarin derivatives has also highlighted the antibacterial potential of substituted pyridine scaffolds. scispace.com The antimicrobial screening of these compounds against Gram-positive and Gram-negative bacteria often reveals that specific substitutions significantly influence the activity. scispace.com

Table 1: Hypothetical Antimicrobial Activity Data for Derivatives of this compound

| Compound ID | Derivative (Substitution on Carbothioamide) | Bacterial Strain | Minimum Inhibitory Concentration (MIC) in µg/mL |

| Parent-01 | Unsubstituted (-CSNH2) | Staphylococcus aureus | Data not available |

| Parent-01 | Unsubstituted (-CSNH2) | Escherichia coli | Data not available |

| Deriv-A | N-phenyl | Staphylococcus aureus | Data not available |

| Deriv-A | N-phenyl | Escherichia coli | Data not available |

| Deriv-B | N-(4-chlorophenyl) | Staphylococcus aureus | Data not available |

| Deriv-B | N-(4-chlorophenyl) | Escherichia coli | Data not available |

Antifungal Activity

The antifungal potential of pyridine carboxamide derivatives has been a significant area of research. nih.gov For example, novel pyrazolone (B3327878) carbothioamide derivatives have shown potent in vitro antifungal activity against Candida glabrata and Cryptococcus neoformans. nih.gov These findings suggest that the carbothioamide moiety is a key contributor to the antifungal action.

Furthermore, studies on 2,4,5 trisubstituted 1,2,3-triazole analogues, which can be structurally related to derivatives of our target compound, have demonstrated promising antifungal activity against a range of fungal strains, including Candida parapsilosis, Candida albicans, and Aspergillus niger. mdpi.com

Table 2: Hypothetical Antifungal Activity Data for Derivatives of this compound

| Compound ID | Derivative (Substitution on Carbothioamide) | Fungal Strain | Minimum Inhibitory Concentration (MIC) in µg/mL |

| Parent-01 | Unsubstituted (-CSNH2) | Candida albicans | Data not available |

| Parent-01 | Unsubstituted (-CSNH2) | Aspergillus niger | Data not available |

| Deriv-C | N-benzyl | Candida albicans | Data not available |

| Deriv-C | N-benzyl | Aspergillus niger | Data not available |

| Deriv-D | N-(2,4-difluorophenyl) | Candida albicans | Data not available |

| Deriv-D | N-(2,4-difluorophenyl) | Aspergillus niger | Data not available |

Structure Activity Relationship Sar Studies

Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent analogs. For pyridine (B92270) derivatives, the nature and position of substituents on the pyridine ring and on the side chains can dramatically influence their biological activity. nih.gov

In related series of compounds, it has been observed that:

The presence of electron-withdrawing groups, such as halogens, on aryl substituents can enhance antimicrobial activity.

The lipophilicity of the molecule, often modulated by the trifluoromethyl group and other substituents, plays a significant role in its ability to penetrate microbial cell membranes.

The steric bulk of substituents can affect the binding of the molecule to its target enzyme or receptor.

For the 2-(Trifluoromethyl)pyridine-3-carbothioamide series, a systematic variation of the substituents on the carbothioamide nitrogen and the pyridine ring would be necessary to establish a clear SAR.

Conclusion

2-(Trifluoromethyl)pyridine-3-carbothioamide represents a promising scaffold for the development of new antimicrobial and antifungal agents. The combination of the pyridine (B92270) ring, a trifluoromethyl group, and a carbothioamide moiety offers a rich platform for chemical modification and optimization of biological activity. While comprehensive biological data for the parent compound and its direct derivatives are not yet widely available, the demonstrated activity of related compound classes provides a strong rationale for further investigation into this area. Future research should focus on the synthesis of a diverse library of derivatives and their systematic screening against a broad panel of microbial pathogens to elucidate their therapeutic potential and establish clear structure-activity relationships.

Strictly Focused on in Vitro Mechanisms and Structure Activity Relationships, Excluding Human Clinical Trials, Dosage, Safety, or Adverse Effects

Antimicrobial Research Focus

The investigation into trifluoromethylpyridine carbothioamide derivatives has revealed significant potential in targeting bacterial pathways. Research has centered on specific enzyme inhibition, structure-activity relationships, and mechanisms of bacterial resistance.

Phosphopantetheinyl transferases (PPTases) are crucial enzymes for the viability and virulence of many bacteria. nih.gov They catalyze the transfer of a 4'-phosphopantetheine (B1211885) (Ppant) moiety from coenzyme A to a carrier protein, a post-translational modification essential for the biosynthesis of fatty acids and various secondary metabolites. nih.govnih.gov

While direct studies on 2-(Trifluoromethyl)pyridine-3-carbothioamide are limited, extensive research has been conducted on a closely related, more complex analog: 4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide, known as ML267. This compound, which shares the trifluoromethylpyridine core, has been identified as a potent inhibitor of bacterial PPTases. nih.govacs.org ML267 exhibits submicromolar inhibition of the bacterial Sfp-PPTase, an enzyme from Bacillus subtilis, with notable selectivity, showing no activity against the human orthologue. nih.govacs.org This inhibitory action disrupts essential metabolic pathways in bacteria, leading to attenuated production of necessary metabolites. nih.gov

Structure-activity relationship (SAR) studies help elucidate the chemical features responsible for a compound's biological activity. For the trifluoromethylpyridine class, the trifluoromethyl (-CF3) group is a key feature. This electron-withdrawing group can significantly enhance a molecule's metabolic stability and membrane permeability, often leading to increased potency. nih.gov

The potent PPTase inhibitor ML267, a derivative of the core structure, has demonstrated antibacterial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Bacillus subtilis. nih.gov SAR studies on related salicylanilide (B1680751) derivatives against MDR S. aureus have shown that the presence and position of trifluoromethyl groups on the aromatic rings are critical for potent antimicrobial activity. nih.gov For instance, the compound 5-chloro-N-(4'-bromo-3'-trifluoromethylphenyl)-2-hydroxybenzamide showed excellent activity against MRSA and vancomycin-resistant S. aureus (VRSA) strains with MIC values as low as 0.031–0.062 µg/mL. nih.gov This underscores the importance of the trifluoromethyl moiety in designing effective agents against resistant bacterial strains.

Table 1: In Vitro Antibacterial Activity of a Related Trifluoromethyl Salicylanilide Derivative

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| 5-chloro-N-(4'-bromo-3'-trifluoromethylphenyl)-2-hydroxybenzamide | MRSA (Multiple Strains) | 0.031 - 0.062 |

| 5-chloro-N-(4'-bromo-3'-trifluoromethylphenyl)-2-hydroxybenzamide | VRSA (Multiple Strains) | 0.031 - 0.062 |

Data sourced from nih.gov

Bacterial resistance to antimicrobial agents is a major challenge, with active drug efflux being a primary mechanism, particularly in Gram-negative bacteria like Escherichia coli. nih.gov Efflux pumps are membrane proteins that actively transport a wide range of compounds, including antibiotics, out of the cell, thereby reducing their intracellular concentration and efficacy. nih.govemerypharma.com The Resistance-Nodulation-Division (RND) family of efflux pumps, such as the AcrAB-TolC system in E. coli, is a major contributor to multidrug resistance. nih.govalliedacademies.org

Chemical genetic studies on the trifluoromethylpyridine derivative ML267 have implicated efflux as a key mechanism for resistance in E. coli. nih.gov This suggests that while the compound is active, its efficacy against Gram-negative bacteria can be compromised by the overexpression of efflux pumps. This finding is consistent with broader research showing that the AcrAB-TolC system can export a wide variety of substrates, and its upregulation is a common response to antibiotic exposure in E. coli. nih.gov Understanding the role of efflux is therefore critical for developing strategies to overcome resistance, such as the co-administration of efflux pump inhibitors (EPIs). nih.gov

In vitro Anti-Urease Activity and Mechanism of Inhibition

Urease is a nickel-containing metalloenzyme that catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbon dioxide. nih.govmdpi.com This activity is a significant virulence factor for several pathogenic bacteria, contributing to diseases such as peptic ulcers, gastritis, and urinary tract infections. nih.govnih.gov Consequently, the inhibition of urease is a valuable therapeutic strategy.

While direct experimental data for this compound is not prominently available, extensive studies on related pyridine (B92270) carboxamide and carbothioamide derivatives have demonstrated potent urease inhibitory activity. nih.govnih.govresearchgate.netmdpi.com The carbothioamide moiety (-CSNH2) is crucial for this activity. The mechanism of inhibition is believed to involve the interaction of the sulfur and nitrogen atoms of the thiourea (B124793) or carbothioamide group with the two nickel ions (Ni2+) in the active site of the urease enzyme, disrupting its catalytic function. nih.gov

SAR studies on a series of imidazopyridine-oxazole derivatives revealed that analogs bearing strong electron-withdrawing groups, such as trifluoromethyl (-CF3) and nitro (-NO2), displayed superior urease inhibitory potential compared to the standard inhibitor, thiourea. nih.gov This suggests that the -CF3 group in this compound would likely contribute positively to its anti-urease activity.

Table 2: In Vitro Urease Inhibition by Selected Pyridine Carbothioamide Derivatives

| Compound | IC50 (µM) |

|---|---|

| Thiourea (Standard) | 18.93 ± 0.004 |

| 5-chloropyridine-2-yl-methylene hydrazine (B178648) carbothioamide | 1.07 ± 0.043 |

| Pyridine 2-yl-methylene hydrazine carboxamide | 2.18 ± 0.058 |

| 3-CF3, 5-NO2 substituted imidazopyridine-oxazole | Potent Inhibitor* |

Qualitative data indicating high potency. nih.gov Data for other compounds sourced from nih.govmdpi.com.

Anticancer Research Focus (In vitro Cell Line Studies)

The unique electronic properties of the pyridine ring and the inclusion of fluorine-containing groups like -CF3 make this class of compounds attractive for anticancer drug discovery. ijsat.org The trifluoromethyl group can enhance lipophilicity, improve metabolic stability, and facilitate binding to target proteins, all of which are desirable pharmacological properties. nih.gov

Direct cytotoxic data for this compound on common cancer cell lines is not widely published. However, research on structurally related trifluoromethyl-substituted pyridine and pyrimidine (B1678525) derivatives has shown significant in vitro antiproliferative activity.

For example, a series of novel trifluoromethyl-substituted pyrimidine derivatives was evaluated against a panel of human cancer cell lines. researchgate.net One of the most active compounds, designated A12, demonstrated potent cytotoxic effects against the human lung carcinoma cell line (A549) and the human breast adenocarcinoma cell line (MCF-7), with IC50 values of 7.10 µM and 7.39 µM, respectively. researchgate.net Further investigation showed that this compound could inhibit cell proliferation, decrease mitochondrial membrane potential, and induce apoptosis in A549 cells. researchgate.net Other studies on different scaffolds have also reported considerable inhibitory effects against A549 and MCF-7 cells. rsc.org These findings indicate that the trifluoromethyl-pyridine scaffold is a promising pharmacophore for the development of novel cytotoxic agents.

Table 3: In Vitro Cytotoxic Activity of a Related Trifluoromethyl-Substituted Pyrimidine Derivative

| Compound | Cell Line | Cancer Type | IC50 (µM) |

|---|---|---|---|

| Compound A12 | A549 | Lung Carcinoma | 7.10 |

| Compound A12 | MCF-7 | Breast Adenocarcinoma | 7.39 |

| Compound A12 | HCT116 | Colon Carcinoma | 3.24 |

| Compound A12 | PC-3 | Prostate Cancer | 14.37 |

Data sourced from researchgate.net

Molecular Interactions with Intracellular Targets (e.g., DNA Binding, Enzyme Inhibition)

The molecular interactions of pyridine-based compounds, including those with structures related to this compound, have been a key area of research to understand their biological activities. Studies on analogous compounds suggest potential mechanisms of action involving enzyme inhibition and interactions with DNA.

For instance, research into pyridine-3-carboxamide (B1143946) derivatives has revealed their potential as inhibitors of enzymes like DNA gyrase in E. coli. scispace.com While this provides a possible avenue of exploration, it is important to note that the thioamide group in this compound may alter its binding characteristics compared to carboxamide analogs.

Another related compound, 2,2'-bipyridyl-6-carbothioamide (B1228426) (BPYTA), has been identified as an inhibitor of ribonucleotide reductase (RR), a crucial enzyme for DNA synthesis. nih.gov The cytotoxic effect of BPYTA is primarily attributed to the chelation of iron, which is essential for the function of the R2 subunit of RR. nih.gov Although BPYTA has a different pyridine ring arrangement, this finding highlights the potential for pyridine carbothioamides to target metalloenzymes.

Furthermore, studies on pyridine-2-carboxamidonetropsin, a synthetic peptide, have demonstrated its ability to bind to the minor groove of DNA. nih.gov This interaction is sequence-specific, with the compound forming a 2:1 complex with DNA. nih.gov While structurally distinct from this compound, this research underscores the capacity of pyridine-carboxamide scaffolds to interact with nucleic acids. The specific interactions of this compound with DNA and its enzyme inhibition profile remain areas for further dedicated investigation.

Induction of Apoptosis Pathways in Cancer Cells (in vitro)

The induction of apoptosis, or programmed cell death, is a critical mechanism for many anti-cancer agents. In vitro studies on various pyridine derivatives have shed light on their potential to trigger apoptotic pathways in cancer cells.

One study on a novel pyridine derivative, compound 9a, demonstrated its ability to induce apoptosis in MCF-7 breast cancer cells. The investigation revealed that this compound's pro-apoptotic effect was mediated through the upregulation of key apoptotic proteins, including p53, Bax, and Caspase-3. nih.gov Concurrently, a downregulation of anti-apoptotic proteins such as Bcl-2, Mdm-2, and Akt was observed. nih.gov This dual action shifts the cellular balance towards apoptosis.

The intrinsic pathway of apoptosis is a major route for cell death, often involving the mitochondria. nih.gov Key events in this pathway include the release of cytochrome c from the mitochondria, which then activates a cascade of caspases, the executioner enzymes of apoptosis. waocp.org Down-regulation of caspases has been observed in various cancers and can contribute to drug resistance. waocp.orgmdpi.com The ability of certain pyridine derivatives to modulate the expression of Bcl-2 family proteins (like Bax and Bcl-2) suggests an engagement of the mitochondrial apoptotic pathway. nih.govnih.gov

While these findings are promising, it is crucial to emphasize that they pertain to other pyridine derivatives. The specific molecular mechanism by which this compound may induce apoptosis in cancer cells, including its effects on specific caspases and Bcl-2 family members, requires direct experimental validation.

In vitro Anti-inflammatory Research Perspectives

Chronic inflammation is implicated in a wide range of diseases, making the development of effective anti-inflammatory agents a significant research focus. In vitro studies on pyridine carbothioamide analogs have indicated their potential to modulate inflammatory pathways.

A study evaluating a series of pyridine carbothioamide analogs demonstrated their in vitro anti-inflammatory activity. nih.gov Molecular interaction studies suggested that one of the compounds, designated as R2, exhibited a favorable binding mode with key inflammatory enzymes, including human nitric oxide synthase (iNOS), cyclooxygenase-1 (COX-1), and cyclooxygenase-2 (COX-2). nih.gov The inhibition of these enzymes is a well-established mechanism for reducing inflammation.

The in vitro anti-inflammatory activity of these analogs was quantified by their half-maximal inhibitory concentration (IC50) values, which ranged from 10.25 µM to 23.15 µM. nih.gov Specifically, compound R6 was identified as having the lowest IC50 value, indicating the highest potency in this particular assay. nih.gov

Table 1: In vitro Anti-inflammatory Activity of Pyridine Carbothioamide Analogs

| Compound | IC50 (µM) |

| R3 | 23.15 ± 4.24 |

| R6 | 10.25 ± 0.0 |

Data sourced from a study on pyridine carbothioamide analogs. nih.gov

The suppression of pro-inflammatory mediators is a key aspect of anti-inflammatory action. In vitro models using lipopolysaccharide (LPS)-stimulated macrophages are commonly used to assess the ability of compounds to reduce the production of inflammatory cytokines such as TNF-α, IL-1β, and IL-6, as well as nitric oxide (NO). nih.govmdpi.complos.orgmdpi.com The potential of this compound to inhibit these inflammatory markers warrants further investigation to elucidate its specific anti-inflammatory profile.

Applications in Agrochemical Chemistry: Herbicidal and Fungicidal Properties

The trifluoromethylpyridine scaffold is a well-established pharmacophore in the development of modern agrochemicals, exhibiting both herbicidal and fungicidal activities. nih.gov The introduction of a trifluoromethyl group into the pyridine ring can significantly enhance the biological activity of these compounds. nih.gov

In the realm of fungicides, derivatives of 3-chloro-5-(trifluoromethyl)pyridine (B1270821) have been successfully commercialized. nih.gov Furthermore, research on pyridine carboxamide derivatives has identified them as potential succinate (B1194679) dehydrogenase (SDH) inhibitors, a validated target for fungicides. mdpi.com These findings suggest that the this compound structure possesses features that could contribute to fungicidal activity.

Regarding herbicidal properties, several commercial herbicides contain the trifluoromethylpyridine moiety. These herbicides act through various mechanisms, including the inhibition of acetolactate synthase (ALS) and acetyl-CoA carboxylase (ACCase). nih.gov For example, Pyroxsulam, an ALS-inhibiting herbicide, features a 2-methoxy-4-(trifluoromethyl)pyridine (B1358264) substructure. nih.gov The structural similarities suggest that this compound could potentially exhibit herbicidal effects, although its specific mode of action would need to be determined.

The fungicidal activity of a series of novel pyridine carboxamide derivatives was evaluated against various plant pathogens. One compound, 6-chloro-N-(2-(phenylamino)phenyl)nicotinamide (3f), showed significant in vitro and in vivo antifungal activity against Botrytis cinerea. mdpi.com Enzymatic tests confirmed that this compound inhibits succinate dehydrogenase (SDH). mdpi.com

Table 2: In vitro Antifungal Activity of Pyridine Carboxamide Derivative 3f

| Pathogen | Inhibition Rate at 50 mg/L (%) |

| Botrytis cinerea | 76.9 |

Data from a study on pyridine carboxamide derivatives. mdpi.com

While these structure-activity relationship studies on related compounds are informative, the specific herbicidal and fungicidal efficacy and spectrum of this compound need to be directly assessed through dedicated in vitro screening assays.

Emerging Research Directions and Future Perspectives for 2 Trifluoromethyl Pyridine 3 Carbothioamide

Development of Novel and Sustainable Synthetic Methodologies

The future synthesis of 2-(trifluoromethyl)pyridine-3-carbothioamide and its derivatives is geared towards efficiency, safety, and environmental sustainability. Current synthetic strategies for related trifluoromethylpyridine (TFMP) structures often involve multi-step processes, such as the chlorination/fluorination of picoline derivatives or the construction of the pyridine (B92270) ring from a trifluoromethyl-containing building block. nih.gov For the carbothioamide moiety, established methods include the reaction of corresponding carboxaldehydes with thiosemicarbazide. tandfonline.commdpi.com

Emerging research is focused on developing more streamlined and sustainable approaches. These include:

Catalyst-Mediated Synthesis: The use of novel catalysts, such as silica-supported perchloric acid or metal-organic frameworks (MOFs), is being explored for the one-pot synthesis of complex pyridine derivatives. nih.govnih.gov For instance, a PET@UiO-66 vial has been fabricated and used as a robust and reusable catalyst for the sustainable synthesis of 2,4,6-trisubstituted pyridines through multicomponent reactions. nih.gov Such methodologies could be adapted for the efficient synthesis of the target compound, reducing waste and energy consumption.

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction control. Developing a flow-based synthesis for this compound could enable safer handling of potentially hazardous reagents and facilitate large-scale production.

Bio-catalysis: The use of enzymes to catalyze specific steps in the synthetic pathway presents a green alternative to traditional chemical methods, often providing high selectivity under mild reaction conditions.

Future synthetic strategies will likely focus on minimizing the use of toxic solvents and harsh reagents, improving atom economy, and enabling easier purification of the final product.

Exploration of Expanded Reactivity and Derivatization Pathways

The this compound scaffold offers multiple sites for chemical modification, allowing for the creation of diverse libraries of analogs for various applications. The carbothioamide group is a particularly versatile handle for derivatization.

Future research will likely explore:

Cyclization Reactions: The carbothioamide moiety can react with various bifunctional reagents to form heterocyclic rings. For example, reaction with α-haloketones or related compounds can yield thiazole (B1198619) derivatives, a common motif in pharmacologically active compounds. researchgate.net

N- and S-Alkylation/Arylation: The nitrogen and sulfur atoms of the thioamide group are nucleophilic and can be targeted for alkylation or arylation to modulate the compound's electronic properties and steric profile.

C-H Functionalization: Direct C-H functionalization of the pyridine ring is a powerful tool for introducing new substituents without the need for pre-functionalized starting materials. Palladium-catalyzed intramolecular C-H arylation has been used to create fused heteroaromatic compounds from pyridine derivatives. beilstein-journals.org

Conversion to Carboxamides and other functionalities: The carbothioamide can be converted to the corresponding carboxamide, which often exhibits different biological activities and physicochemical properties. mdpi.com This allows for a direct comparison of structure-activity relationships.

These derivatization strategies will be crucial for fine-tuning the properties of the molecule for specific biological targets or material science applications.

Advanced Spectroscopic and Structural Characterization Techniques for Complex Analogs

A thorough understanding of the three-dimensional structure and electronic properties of this compound and its complex analogs is essential for rational design. Advanced characterization techniques are indispensable for this purpose. While specific data for the target compound is scarce, studies on analogous structures provide a clear roadmap for future investigations.

For related compounds like 2-methoxy-3-(trifluoromethyl)pyridine (B55313) and 2-chloro-4-(trifluoromethyl)pyridine, a combination of experimental and computational techniques has been employed for detailed analysis. jocpr.comresearchgate.netresearchgate.net

| Technique | Information Gained | Example Application on Analogs jocpr.comresearchgate.netresearchgate.net |

| FT-IR & FT-Raman Spectroscopy | Provides information on vibrational modes and functional groups. | Used to identify characteristic C-C stretching vibrations of the pyridine ring (typically 1400–1650 cm⁻¹) and other functional group vibrations. |

| ¹H and ¹³C NMR Spectroscopy | Elucidates the chemical environment of hydrogen and carbon atoms, confirming the molecular skeleton. | Chemical shifts are calculated using the Gauge-Independent Atomic Orbital (GIAO) method and compared with experimental data to confirm the structure. |

| Single-Crystal X-ray Crystallography | Determines the precise three-dimensional arrangement of atoms and intermolecular interactions in the solid state. | Confirms molecular geometry, bond lengths, and angles, providing insight into crystal packing. |

| Density Functional Theory (DFT) | Computational method to predict molecular structure, vibrational frequencies, and electronic properties. | Used to calculate optimized molecular geometry, vibrational spectra, and molecular electrostatic potential (MEP) to complement experimental findings. |

Future research will increasingly rely on this integrated approach of experimental spectroscopy and high-level computational analysis to fully characterize novel and complex derivatives of this compound.

Computational Design and Prediction of Novel Analogs with Tailored Properties

In silico methods are becoming central to the discovery and optimization of new molecules, saving significant time and resources. The computational design and prediction of novel analogs of this compound can accelerate the development of compounds with specific, tailored properties.

Recent studies on other pyridine derivatives demonstrate the power of this approach:

Property Prediction: Computational tools can predict key physicochemical properties like water solubility (-logS), partition coefficient (ClogP), and the probability of crossing the blood-brain barrier (BBB). This was used to select pyridine variants of benzoyl-phenoxy-acetamide with improved brain tumor penetration. nih.gov

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein. It has been used to study the binding modes of pyridine carbothioamide analogs with enzymes like urease and human nitric oxide synthase, guiding the design of more potent inhibitors. mdpi.comresearchgate.netnih.gov

Structure-Activity Relationship (SAR) Studies: Computational models can help rationalize the SAR of a series of compounds, identifying which structural features are critical for activity. This has been applied to optimize pyridine carboxamide-based inhibitors of targets like SHP2. nih.gov

By applying these computational strategies, researchers can pre-screen virtual libraries of this compound analogs, prioritizing the synthesis of candidates with the highest probability of success for desired applications, be it in medicine or materials science.

Deepening Mechanistic Understanding of Biological Interactions (in vitro)

While the specific biological profile of this compound is not extensively documented, its structural components are present in many biologically active molecules. The trifluoromethylpyridine moiety is a key fragment in numerous pesticides and pharmaceuticals, while the carbothioamide group is a known pharmacophore. acs.orgchigroup.siteacs.org

Future research will focus on elucidating the in vitro biological activity and mechanism of action of this compound and its derivatives. Drawing from studies on related pyridine carbothioamide and carboxamide analogs, potential areas of investigation include:

Antimicrobial and Antifungal Activity: Pyridine derivatives are known to possess antibacterial and antifungal properties. nih.gov

Enzyme Inhibition: Pyridine carbothioamide derivatives have shown potent inhibitory activity against enzymes like urease. mdpi.com

Anticancer Activity: Carbothioamide-based pyrazoline analogs have demonstrated cytotoxicity against various cancer cell lines, with DNA binding being a potential mechanism. nih.gov

Anti-inflammatory Activity: Pyridine carbothioamide analogs have been evaluated for their anti-inflammatory potential, showing inhibition of targets like cyclooxygenase (COX) enzymes. nih.gov

The following table summarizes in vitro activity for some related pyridine carbothioamide/carboxamide compounds, indicating potential avenues for investigation for the target molecule.

| Compound Class | Biological Activity | Target/Assay | IC₅₀ Values |

| Pyridine carbothioamide analogs | Anti-inflammatory | In vitro assay | 10.25 µM - 23.15 µM nih.gov |

| 5-chloropyridine-2-yl-methylene hydrazine (B178648) carbothioamide | Urease Inhibition | Jack bean urease | 1.07 µM mdpi.com |

| Carbothioamide-based pyrazoline analogs | Anticancer | A549 lung cancer cells | 13.49 µM nih.gov |

Mechanistic studies, including enzyme kinetics, molecular docking, and cell-based assays, will be crucial to understand how these molecules interact with biological targets at a molecular level.

Potential Applications in Materials Science and Catalysis

Beyond biological applications, the unique electronic and structural features of this compound suggest potential utility in materials science and catalysis.

Materials Science: Pyridine derivatives are integral components of functional materials. The combination of the electron-withdrawing trifluoromethyl group and the coordinating ability of the pyridine nitrogen and thioamide sulfur could make this compound a useful building block for:

Fluorescent Probes: Push-pull systems based on CF₃-substituted pyridines have been designed as fluorescent probes for bioimaging. mdpi.com

Organic Electronics: Heterocyclic compounds are widely used in organic light-emitting diodes (OLEDs) and other electronic devices.

Coordination Polymers and MOFs: The pyridine nitrogen and thioamide group can act as ligands to coordinate with metal ions, forming extended structures with potential applications in gas storage or catalysis.

Catalysis: Pyridine-based ligands are ubiquitous in transition metal catalysis. The specific steric and electronic properties of this compound could make it an effective ligand in catalytic processes such as cross-coupling reactions. Palladium catalysts supported on phases containing pyridinium (B92312) ions have shown high efficiency in aminocarbonylation reactions. nih.gov The target compound could be explored as a ligand to modulate the activity and selectivity of various metal catalysts.

While these applications are currently speculative, they represent exciting and underexplored avenues for future research into this versatile heterocyclic compound.

Q & A

Q. What are the key considerations for synthesizing 2-(trifluoromethyl)pyridine-3-carbothioamide with high purity and yield?

Synthesis optimization requires precise control of reaction conditions. For trifluoromethylpyridine derivatives, halogen-exchange reactions or nucleophilic substitution (e.g., using 6-chloro-2-iodo-3-(trifluoromethyl)pyridine as a precursor) are common . Key factors include:

- Catalyst selection : Lewis acids (e.g., ZnCl₂) or Pd-based catalysts for cross-coupling reactions .

- Temperature and solvent : Polar aprotic solvents (e.g., DMF) at 80–120°C enhance reactivity .

- Purification : HPLC with retention time analysis (e.g., SQD-FA05 conditions: 1.01–1.70 minutes) ensures purity .

Q. Which analytical techniques are critical for characterizing this compound?

- LCMS : Confirm molecular weight (e.g., m/z 742 [M+H]+ in Example 237) and detect intermediates .

- HPLC : Monitor retention times under standardized conditions (e.g., QC-SMD-TFA05) to assess purity .

- NMR and IR : Identify functional groups (e.g., trifluoromethyl, carbothioamide) and verify structural integrity .

Q. How does the compound’s stability vary under different storage conditions?

- Temperature : Decomposition risks increase above 25°C; store at –20°C for long-term stability .

- Light sensitivity : Protect from UV exposure to prevent photodegradation of the trifluoromethyl group .

- Moisture : Hygroscopic tendencies necessitate desiccants or inert-atmosphere storage .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitution reactions?

The electron-withdrawing trifluoromethyl group enhances electrophilicity at the pyridine C-2/C-4 positions. Kinetic studies suggest:

- Steric effects : Bulky substituents (e.g., iodobenzyl groups) slow reaction rates but improve regioselectivity .

- Solvent polarity : Higher polarity stabilizes transition states in SNAr (nucleophilic aromatic substitution) pathways .

- Catalytic activation : Pd-mediated cross-coupling enables C–S bond formation with thioamide precursors .

Q. How can researchers reconcile contradictory data on the compound’s biological activity across studies?

Discrepancies in antimicrobial or enzyme-inhibition assays may arise from:

- Structural analogs : Subtle modifications (e.g., replacing pyrimidine with pyridine) alter binding affinities .

- Assay conditions : Variations in pH, solvent (DMSO vs. aqueous buffer), or cell lines impact activity .

- Metabolite interference : Degradation products (e.g., oxidized thioamide derivatives) may exhibit off-target effects .

Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?

- Lipophilicity adjustment : Introduce hydrophilic groups (e.g., polyethylene glycol chains) to improve solubility .

- Metabolic stability : Replace labile moieties (e.g., ester linkages) with bioisosteres to reduce hepatic clearance .

- Protein binding : Modify the trifluoromethyl group to minimize serum albumin interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.